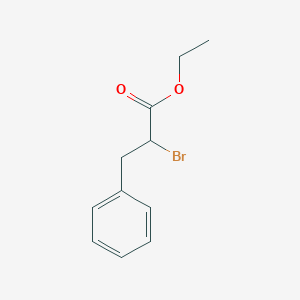

Ethyl 2-bromo-3-phenylpropanoate

説明

Ethyl 2-bromo-3-phenylpropanoate is an ester derivative of 2-bromo-3-phenylpropanoic acid, characterized by a bromine atom at the β-position, a phenyl group at the γ-position, and an ethyl ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. Its synthesis typically involves esterification of 2-bromo-3-phenylpropanoic acid with ethanol under acidic catalysis, as demonstrated in analogous procedures for methyl esters . Applications include its use in pharmaceuticals, agrochemicals, and chiral synthesis due to its stereogenic center.

特性

IUPAC Name |

ethyl 2-bromo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCUFNYFDQMSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406141 | |

| Record name | ethyl 2-bromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39149-82-1 | |

| Record name | ethyl 2-bromo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

The reaction proceeds via electrophilic bromination at the α-position of the ketone group. The enol form of ethyl benzoylacetate reacts with in situ-generated bromine (from HBr and H₂O₂) to form the α-brominated product. The use of toluene as a solvent facilitates efficient mixing and stabilizes intermediates.

Experimental Data

| Parameter | Details |

|---|---|

| Starting material | Ethyl benzoylacetate |

| Reagents | HCl, H₂O₂, KBr |

| Solvent | Toluene |

| Temperature | 20°C |

| Time | 1.5 hours |

| Yield | 100% |

This method achieves quantitative yield, likely due to the controlled generation of bromine and the stability of the enol intermediate. However, the product is the 3-oxo derivative, requiring subsequent reduction (e.g., catalytic hydrogenation) to obtain ethyl 2-bromo-3-phenylpropanoate.

Stereoselective Synthesis via Diazotization of D-Phenylalanine

A patented method (CA2399515A1) describes the preparation of (R)-2-bromo-3-phenylpropionic acid from D-phenylalanine, followed by esterification to yield the target compound.

Step 1: Synthesis of (R)-2-Bromo-3-Phenylpropionic Acid

D-Phenylalanine undergoes diazotization with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr) and potassium bromide (KBr). The reaction occurs in an aqueous-toluene biphasic system at 20°C, producing the (R)-configured acid with 84.1 mol% yield relative to D-phenylalanine.

Key Conditions

-

Temperature : 20°C (range: -10°C to 30°C)

-

Reagents : 4–8 equivalents of HBr + KBr relative to D-phenylalanine

-

Solvent : Toluene (for phase separation and intermediate stabilization)

Hypothetical Esterification Data

| Parameter | Details |

|---|---|

| Starting material | (R)-2-Bromo-3-phenylpropionic acid |

| Reagents | Ethanol, H₂SO₄ |

| Temperature | Reflux (78°C) |

| Time | 4–6 hours |

| Expected yield | 80–90% (based on analogous reactions) |

Comparative Analysis of Methods

Method 1 vs. Method 2

| Criteria | Bromination of Ethyl Benzoylacetate | Diazotization/Esterification |

|---|---|---|

| Steps | 1 (plus reduction for final product) | 2 (acid synthesis + esterification) |

| Yield | 100% (brominated intermediate) | 84.1 mol% (acid) + ~85% (ester) |

| Stereoselectivity | Racemic | (R)-enantiomer |

| Complexity | Low | Moderate |

Mechanistic Insights and Side Reactions

Bromination Method

Diazotization Method

-

Side reactions : Formation of diazo byproducts is suppressed by maintaining pH < 1 and using excess HBr.

-

Byproducts : <5% phenylpropionic acid derivatives (per patent examples).

Industrial and Laboratory Considerations

-

Scale-up : The diazotization method is preferred for enantiopure pharmaceutical intermediates, while the bromination route suits high-volume racemic production.

-

Safety : Diazotization requires strict temperature control to avoid exothermic decomposition.

化学反応の分析

Types of Reactions: Ethyl 2-bromo-3-phenylpropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed:

- Substituted phenylpropanoates

- Phenylpropanols

- Phenolic or quinone derivatives

科学的研究の応用

Scientific Research Applications

-

Organic Synthesis

- Intermediate for Pharmaceuticals : Ethyl 2-bromo-3-phenylpropanoate is used as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing complex molecular frameworks.

- Synthesis of Agrochemicals : The compound is also utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

-

Biochemistry

- Enzyme-Catalyzed Reactions : In biochemical research, this compound can serve as a substrate for studying enzyme-catalyzed reactions, providing insights into enzyme mechanisms and kinetics .

- Proteomics Research : Its application in proteomics involves using the compound to label proteins or peptides, facilitating the study of protein interactions and functions within biological systems .

- Medicinal Chemistry

- Material Science

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. By modifying its structure through nucleophilic substitutions, researchers were able to create compounds that exhibited significant cytotoxic activity against cancer cell lines. This showcases its potential in developing therapeutic agents targeting cancer.

Case Study 2: Enzyme Kinetics

In another research project, this compound was utilized as a substrate to investigate the kinetics of a specific enzyme involved in metabolic pathways. The findings provided valuable data on enzyme efficiency and substrate specificity, contributing to a deeper understanding of metabolic regulation.

作用機序

The mechanism of action of ethyl 2-bromo-3-phenylpropanoate primarily involves its role as an intermediate in chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These transformations are crucial in the synthesis of various target molecules .

類似化合物との比較

Methyl 2-Bromo-3-Phenylpropanoate

- Structural Difference : Methyl ester group instead of ethyl.

- Synthesis: Prepared via esterification of 2-bromo-3-phenylpropanoic acid with methanol and p-toluenesulfonic acid, achieving 96% yield . Ethanol as a solvent increases reaction time compared to methanol, suggesting steric or nucleophilicity effects in esterification .

- Physical Properties : (S)-enantiomer reported as a colorless oil with [α]D20 -21.6° (CHCl3) and 90% yield. NMR data (1H and 13C) confirm purity and stereochemistry .

- Reactivity : Bromine’s leaving-group ability enables SN2 reactions. Methyl esters generally hydrolyze faster than ethyl esters due to lower steric hindrance.

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

- Structural Difference : Fluorine substituent at C2 and ketone group (oxo) at C3.

- Properties: Fluorine’s electronegativity increases acidity of α-hydrogens, altering reactivity (e.g., enolate formation). The ketone enhances electrophilicity, enabling condensation reactions.

- Applications : Used in research for fluorinated drug intermediates; commercial availability highlights industrial relevance .

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate

- Structural Difference : Fluorine at the ortho position of the phenyl ring and ketone at C3.

- CAS registry (MFCD00000321) and synonyms indicate widespread use in technical applications .

Comparative Data Table

Key Findings and Research Insights

Ester Group Influence : Ethyl esters generally exhibit slower reaction kinetics in esterification and hydrolysis compared to methyl esters due to increased steric bulk .

Halogen Effects: Bromine’s superior leaving-group ability makes this compound more reactive in substitution reactions than fluorine-containing analogs .

Stereochemical Considerations: The (S)-enantiomer of mthis compound demonstrates specific optical activity, suggesting ethyl analogs may similarly serve in asymmetric synthesis .

Bioactivity : While ethyl acetate extracts of spices show bioactivity (e.g., Tables 23, 26 in ), the brominated ester’s direct bioactivity remains underexplored in provided data.

生物活性

Ethyl 2-bromo-3-phenylpropanoate is an organic compound that belongs to the family of bromo-substituted esters. Its unique structure, characterized by a bromine atom attached to the second carbon of the propanoate chain and a phenyl group at the third position, imparts significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 271.13 g/mol

- Structural Features :

- Bromine at the 2-position enhances reactivity.

- Presence of a phenyl group contributes to its biological interactions.

Biological Activity

This compound exhibits various biological activities, particularly in pharmacology and biochemistry:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against a range of pathogens, suggesting that this compound may exhibit similar properties due to its structural characteristics.

- Enzyme Interaction : The presence of bromine can influence enzyme activity, potentially leading to inhibition or activation of specific biochemical pathways. This interaction is crucial for understanding its therapeutic potential and toxicity.

- Cytotoxicity : Preliminary studies indicate that compounds with similar structures may exhibit low cytotoxicity, making them suitable for further development in drug formulation.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : The bromine atom enhances nucleophilicity, allowing the compound to interact with various biological macromolecules, including proteins and nucleic acids.

- Biochemical Pathways : The compound may affect key metabolic pathways through enzyme modulation, influencing processes such as cell signaling and proliferation.

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated promising activity, comparable to known antibiotics.

- Table 1 summarizes the antimicrobial activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL -

Enzyme Inhibition Studies :

- Research focused on the inhibition of acetylcholinesterase (AChE), an important enzyme in neurotransmission. This compound showed moderate inhibition with an IC50 value of 25 µM, suggesting potential for neuroprotective applications.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound | Biological Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial | Varies by pathogen |

| Ethyl 3-bromo-3-phenylpropanoate | Moderate cytotoxicity | Not established |

| Mthis compound | Low antibacterial activity | >100 |

Q & A

Q. Basic

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.2 ppm (ester CH₂ and methine proton adjacent to Br), and aromatic protons at δ 7.2–7.5 ppm.

- ¹³C NMR : Confirm the ester carbonyl (~170 ppm), quaternary carbon bonded to Br (~60 ppm), and aromatic carbons.

- IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~550 cm⁻¹ (C-Br stretch).

- GC-MS : Molecular ion peak at m/z 257 (calculated for C₁₁H₁₁BrO₂) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the phenyl and ester groups.

What challenges arise in analyzing reaction byproducts during bromination?

Advanced

Common byproducts include:

- Diastereomers : Due to chiral centers at the brominated carbon. Resolve via chiral HPLC or polarimetry.

- Elimination Products : Formation of α,β-unsaturated esters under prolonged heating. Monitor via UV-Vis (λ ~230 nm).

- Hydrolysis : Residual moisture leads to hydroxyester. Mitigate by using molecular sieves or strict anhydrous conditions .

Q. Mitigation Strategy :

- Optimize stoichiometry (1.2–1.5 eq. PBr₃).

- Use inert atmosphere (N₂/Ar) and dry solvents.

How does the phenyl group influence the reactivity of the bromo substituent?

Advanced

The phenyl group introduces steric hindrance and electronic effects:

- Steric Effects : Reduces accessibility for SN₂ reactions, favoring SN₁ mechanisms in polar solvents.

- Electronic Effects : The electron-withdrawing ester group adjacent to Br enhances electrophilicity, facilitating nucleophilic substitution.

- Comparative Data : Brominated analogs without phenyl groups (e.g., Ethyl 2-bromopropionate) show faster reaction rates in SN₂ conditions .

Q. Experimental Design :

- Compare kinetics with non-phenyl analogs using conductivity or NMR to track substitution rates.

What crystallographic methods are suitable for structural elucidation?

Q. Advanced

- X-ray Diffraction : Use SHELX suite (SHELXD for phase problem, SHELXL for refinement).

- Key Parameters :

- Collect high-resolution data (≤1.0 Å) to resolve Br and ester oxygen positions.

- Address potential twinning via PLATON analysis.

- Case Study : Similar brominated esters (e.g., 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid) were resolved using SHELX with R-factors <0.065 .

Q. Advanced

- DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions.

- Key Insights :

- The LUMO of the brominated carbon is localized, directing nucleophiles (e.g., OH⁻, NH₃) to the β-carbon.

- Compare with analogs (e.g., Ethyl 3-bromo-2-oxopropanoate) to validate electronic effects .

Q. Method Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic sites.

What are the limitations of GC-MS in quantifying trace impurities?

Q. Advanced

- Sensitivity : Detection limits (~0.1% impurity) may miss trace byproducts. Use LC-MS with electrospray ionization for lower limits.

- Thermal Degradation : High GC inlet temperatures (>250°C) may decompose labile esters. Validate with low-temperature methods (e.g., SPME-GC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。